Ald-CH2-PEG4-CH2CO2tBu
Overview
Description
Ald-CH2-PEG4-CH2CO2tBu is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an aldehyde group and a t-butyl ester group, linked through a linear PEG chain. This compound is primarily used in bio-conjugation and drug delivery applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Ald-CH2-PEG4-CH2CO2tBu is a non-cleavable linker for bio-conjugation . It contains a -CHO/Aldehyde group and a NH2/Amine group linked through a linear PEG chain . The primary targets of this compound are the molecules that contain complementary functional groups, allowing for the formation of stable covalent bonds.
Mode of Action
The compound interacts with its targets through the formation of covalent bonds. The -CHO/Aldehyde group and the NH2/Amine group in the compound can react with amine and aldehyde groups in the target molecules, respectively . This interaction results in the formation of a stable covalent bond, linking the target molecule with the PEG chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ald-CH2-PEG4-CH2CO2tBu typically involves the reaction of a PEG derivative with an aldehyde and a t-butyl ester. The aldehyde group is reactive towards hydrazide and aminooxy groups, which are commonly used in biomolecular probes for labeling and crosslinking carbonyls (oxidized carbohydrates). The t-butyl group can be removed under acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring that the final product meets the required specifications for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Ald-CH2-PEG4-CH2CO2tBu undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The t-butyl ester group can be substituted under acidic conditions to form a carboxylic acid
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic conditions, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), are used to remove the t-butyl group
Major Products
Oxidation: Carboxylic acid derivative.
Reduction: Primary alcohol derivative.
Substitution: Carboxylic acid
Scientific Research Applications
Ald-CH2-PEG4-CH2CO2tBu has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the labeling and crosslinking of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the formulation of various products, including cosmetics and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Ald-CH2-PEG3-CH2-Boc: Similar structure but with a different protecting group.
Ald-CH2-PEG4-CH2CO2Me: Similar structure but with a methyl ester group instead of a t-butyl ester group
Uniqueness
Ald-CH2-PEG4-CH2CO2tBu is unique due to its combination of an aldehyde group and a t-butyl ester group linked through a PEG chain. This combination provides both reactivity and stability, making it highly versatile for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O7/c1-14(2,3)21-13(16)12-20-11-10-19-9-8-18-7-6-17-5-4-15/h4H,5-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRXPHXGYRSYPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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